4-((Dimethylamino)methylene)oxazol-5(4H)-one
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Overview
Description
4-((Dimethylamino)methylene)oxazol-5(4H)-one: oxazol-5-(4H)-one , belongs to the oxazolone family These compounds have garnered attention due to their diverse reactivity and potential applications
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History and Nomenclature: : Oxazolones have been studied for their synthetic versatility and biological relevance. The compound’s name reflects its structure: an oxazole ring fused with a cyclic ketone (lactone) functionality.
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General Reactivity: : Oxazolones participate in various chemical transformations, making them valuable building blocks for organic synthesis.
Preparation Methods
Synthetic Routes::
Decarboxylative β-C-Glycosylation:
- While specific industrial methods for this compound may not be widely documented, research continues to explore scalable and sustainable approaches.
Chemical Reactions Analysis
Reactivity::
Oxidation: Oxazol-5(4H)-ones can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions occur at the oxazole ring.
Cycloadditions: These compounds participate in cycloaddition reactions.
Oxidation: Oxidants like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids.
Cycloadditions: Diels-Alder reactions or other cycloaddition methodologies.
- Oxazol-5(4H)-one derivatives yield various products based on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as building blocks in diversity-oriented synthesis (DOS) for drug discovery.
Biology: Investigated for potential bioactivity and as scaffolds for enzyme inhibitors.
Medicine: May exhibit pharmacological effects, but further studies are needed.
Mechanism of Action
- The precise mechanism by which oxazol-5(4H)-one exerts its effects depends on its specific context (e.g., as a drug candidate or catalyst). Further research is essential to elucidate molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Oxazol-5(4H)-one’s combination of oxazole and lactone functionalities sets it apart.
Similar Compounds: Other oxazolones, such as oxazol-4-ones and related heterocycles, share similarities but differ in substituents and reactivity.
Properties
Molecular Formula |
C6H8N2O2 |
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Molecular Weight |
140.14 g/mol |
IUPAC Name |
(4E)-4-(dimethylaminomethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C6H8N2O2/c1-8(2)3-5-6(9)10-4-7-5/h3-4H,1-2H3/b5-3+ |
InChI Key |
XTEDPIFDOKZLIF-HWKANZROSA-N |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)OC=N1 |
Canonical SMILES |
CN(C)C=C1C(=O)OC=N1 |
Origin of Product |
United States |
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